molecular formula C15H22BFO2 B1447174 3-(4-Fluorophenyl)propylboronic acid pinacol ester CAS No. 1570510-53-0

3-(4-Fluorophenyl)propylboronic acid pinacol ester

Cat. No. B1447174
M. Wt: 264.15 g/mol
InChI Key: HFWKSLDFDBRDEO-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)propylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1570510-53-0 and a linear formula of C15H22BFO2 . It has a molecular weight of 264.15 .


Synthesis Analysis

The synthesis of boronic esters like “3-(4-Fluorophenyl)propylboronic acid pinacol ester” is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The protodeboronation of pinacol boronic esters is a key transformation in the synthesis process .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-(4-fluorophenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C15H22BFO2/c1-14(2)15(3,4)19-16(18-14)11-5-6-12-7-9-13(17)10-8-12/h7-10H,5-6,11H2,1-4H3 .


Chemical Reactions Analysis

Boronic esters like “3-(4-Fluorophenyl)propylboronic acid pinacol ester” are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The protodeboronation of pinacol boronic esters is a key transformation in these reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.15 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Boronic acids and their esters are pivotal in organic synthesis, particularly in cross-coupling reactions which are foundational for constructing complex molecular architectures. For instance, Qiu et al. (2009) developed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, highlighting the use of phenylboronic acid in cross-coupling reactions to achieve high yields. This underscores the role of boronic acid derivatives in facilitating efficient synthesis pathways for valuable intermediates in pharmaceutical and material science research (Qiu, Gu, Zhang, & Xu, 2009).

Material Science and Engineering

In the realm of material science, the unique properties of boronic acids, including their esters, contribute to the development of novel materials. Adamczyk-Woźniak et al. (2009) discussed the structural, synthetic, and application aspects of benzoxaboroles, derivatives of phenylboronic acids. Benzoxaboroles, by extension, shed light on the potential of boronic acid esters in creating materials with exceptional properties, including biological activity and molecular recognition capabilities (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).

Biosensors and Biological Applications

The selective binding characteristics of phenylboronic acids to diols have been exploited in designing biosensors. Anzai (2016) reviewed advancements in electrochemical biosensors based on phenylboronic acid derivatives for detecting various biological molecules, including sugars and glycoproteins. This illustrates the potential of 3-(4-Fluorophenyl)propylboronic acid pinacol ester in biosensing applications, given its structural affinity to phenylboronic acids (Anzai, 2016).

Environmental and Safety Considerations

Research on the degradation of polyfluoroalkyl chemicals by Liu and Avendaño (2013) provides insights into environmental and safety considerations related to fluorinated compounds. While this study focuses on polyfluoroalkyl chemicals, the principles of biodegradation and environmental impact assessment outlined could be relevant to understanding the environmental fate of fluorinated boronic acid esters (Liu & Avendaño, 2013).

properties

IUPAC Name

2-[3-(4-fluorophenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFO2/c1-14(2)15(3,4)19-16(18-14)11-5-6-12-7-9-13(17)10-8-12/h7-10H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWKSLDFDBRDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)propylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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